8-Ethoxy-5,6-dihydroquinoline-2-carboximidamide
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Overview
Description
8-Ethoxy-5,6-dihydroquinoline-2-carboximidamide is a compound belonging to the class of aromatic heterocyclic compounds. It has a molecular formula of C12H15N3O and a molecular weight of 217.26 g/mol . This compound is known for its unique structure, which includes an ethoxy group attached to a dihydroquinoline ring, and a carboximidamide functional group.
Preparation Methods
The synthesis of 8-Ethoxy-5,6-dihydroquinoline-2-carboximidamide involves several steps. One common method includes the reaction of 8-ethoxyquinoline with a suitable reagent to introduce the carboximidamide group. The reaction conditions typically involve the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
8-Ethoxy-5,6-dihydroquinoline-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Scientific Research Applications
8-Ethoxy-5,6-dihydroquinoline-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Ethoxy-5,6-dihydroquinoline-2-carboximidamide involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and disrupting their biological functions. This property is particularly useful in the treatment of diseases where metal ion imbalance plays a role . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
8-Ethoxy-5,6-dihydroquinoline-2-carboximidamide can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
Quinoline-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
8-Methoxyquinoline: Studied for its potential anticancer activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
8-ethoxy-5,6-dihydroquinoline-2-carboximidamide |
InChI |
InChI=1S/C12H15N3O/c1-2-16-10-5-3-4-8-6-7-9(12(13)14)15-11(8)10/h5-7H,2-4H2,1H3,(H3,13,14) |
InChI Key |
DNYKWUQUWPCPAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CCCC2=C1N=C(C=C2)C(=N)N |
Origin of Product |
United States |
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